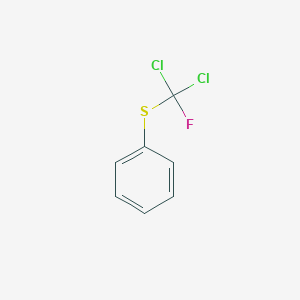
4-(4-Fluoro-2-methylphenyl)-1-butene, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-2-methylphenyl)-1-butene, 97% (4-FMB97), is a synthetic compound with a wide range of applications in the medical, pharmaceutical, and research fields. It is a fluorinated hydrocarbon with a chemical formula of C10H14F and a molecular weight of 154.22 g/mol. 4-FMB97 has a boiling point of 109.2 °C and a melting point of -63.9 °C. It is a colorless liquid with a faint sweet odor.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-2-methylphenyl)-1-butene, 97% has a number of scientific research applications. It is used in the synthesis of a variety of compounds, including organofluorines, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of fluorinated polymers and monomers, such as polytetrafluoroethylene, polyvinylidene fluoride, and fluorinated ethylene propylene. Additionally, 4-(4-Fluoro-2-methylphenyl)-1-butene, 97% is used in the synthesis of various dyes, catalysts, and other chemicals.
Mecanismo De Acción
4-(4-Fluoro-2-methylphenyl)-1-butene, 97% acts as a nucleophilic reagent in the synthesis of various compounds. It reacts with electrophiles such as alkyl halides, aryl halides, and alkynes to form new compounds. Additionally, 4-(4-Fluoro-2-methylphenyl)-1-butene, 97% can act as an electrophile in the reaction of nucleophiles such as amines and alcohols.
Biochemical and Physiological Effects
The effects of 4-(4-Fluoro-2-methylphenyl)-1-butene, 97% on the human body are largely unknown. However, it is known that 4-(4-Fluoro-2-methylphenyl)-1-butene, 97% can be absorbed through the skin and has been shown to cause skin irritation in animal studies. Additionally, 4-(4-Fluoro-2-methylphenyl)-1-butene, 97% has been shown to be toxic to aquatic organisms and may cause long-term adverse effects in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Fluoro-2-methylphenyl)-1-butene, 97% in laboratory experiments include its high reactivity, low cost, and availability. Additionally, 4-(4-Fluoro-2-methylphenyl)-1-butene, 97% is a relatively safe compound to handle in the laboratory, as it is not highly toxic or flammable. However, there are some limitations to using 4-(4-Fluoro-2-methylphenyl)-1-butene, 97% in laboratory experiments. It is a volatile compound and can easily evaporate, making it difficult to accurately measure and control. Additionally, 4-(4-Fluoro-2-methylphenyl)-1-butene, 97% is sensitive to light and air, and can be easily degraded by exposure to either.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(4-Fluoro-2-methylphenyl)-1-butene, 97%. These include further research into its biochemical and physiological effects, its potential applications in the medical and pharmaceutical fields, and its potential environmental effects. Additionally, further research into the synthesis methods of 4-(4-Fluoro-2-methylphenyl)-1-butene, 97% could lead to more efficient and cost-effective ways of producing the compound. Finally, further research into the use of 4-(4-Fluoro-2-methylphenyl)-1-butene, 97% in the synthesis of a variety of compounds could lead to the discovery of new compounds with potential applications in a variety of fields.
Métodos De Síntesis
4-(4-Fluoro-2-methylphenyl)-1-butene, 97% can be synthesized using a number of methods. The most common method is the Grignard reaction, which involves the reaction of 4-fluoro-2-methylphenylmagnesium bromide with 1-butene. This reaction produces 4-(4-Fluoro-2-methylphenyl)-1-butene, 97% in a yield of 97%. Other methods for synthesizing 4-(4-Fluoro-2-methylphenyl)-1-butene, 97% include the reaction of 4-fluoro-2-methylphenyl bromide with 1-butene, the reaction of 4-fluoro-2-methylphenylmagnesium chloride with 1-butene, and the reaction of 4-fluoro-2-methylphenylmagnesium iodide with 1-butene.
Propiedades
IUPAC Name |
1-but-3-enyl-4-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-3-4-5-10-6-7-11(12)8-9(10)2/h3,6-8H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTFGBMRBIDQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-2-methylphenyl)-1-butene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
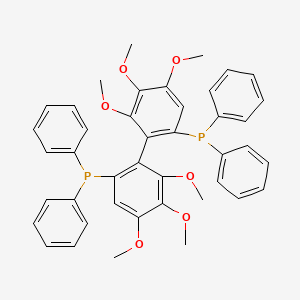

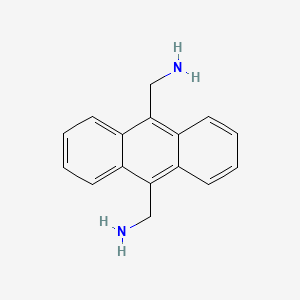
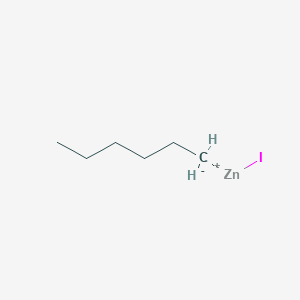
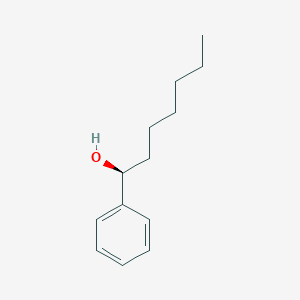
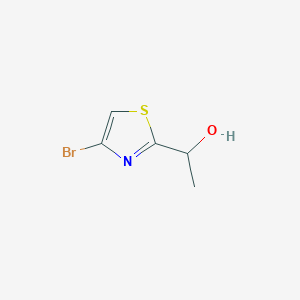
![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)
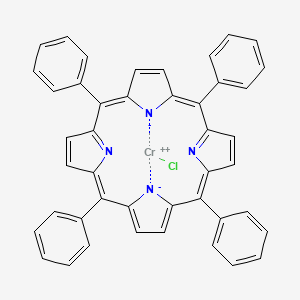
![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316445.png)
![N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide](/img/structure/B6316450.png)


